Product packaging for trans-Oct-2-enoyl-CoA(Cat. No.:)

trans-Oct-2-enoyl-CoA

Número de catálogo: B1251777
Peso molecular: 891.7 g/mol
Clave InChI: CPSDNAXXKWVYIY-NTLMCJQISA-N
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Descripción

Product Overview trans-Oct-2-enoyl-CoA, also known as (2E)-Octenoyl-CoA, is a crucial intermediate metabolite in the fatty acid metabolism pathway. This compound is a medium-chain, unsaturated fatty acyl-CoA thioester characterized by a trans double bond between the C2 and C3 atoms . With a molecular formula of C 29 H 48 N 7 O 17 P 3 S and a molecular weight of approximately 891.72 g/mol , it is supplied as a solid of high purity for research applications. Key Research Applications and Biological Role this compound serves a central role as an intermediate in the fatty acid β-oxidation spiral, the primary catabolic pathway for fatty acids that takes place in both mitochondria and peroxisomes . In this pathway, it is generated from the dehydration of (S)-3-hydroxyacyl-CoA and is subsequently converted to a saturated acyl-CoA (2,3,4-saturated fatty acyl CoA) by the enzyme trans-2-enoyl-CoA reductase (Ter), a reaction that consumes NADPH . This final reduction step is the fourth and last reaction of each cycle of fatty acid elongation and is catalyzed by enzymes such as Tsc13 in yeast and TECR in mammals . Beyond its fundamental role in the degradation of saturated fatty acids, this compound is also a critical intermediate in the metabolism of unsaturated fatty acids . Its involvement makes it an essential compound for researchers studying lipid energy homeostasis, metabolic disorders linked to defects in beta-oxidation (such as dicarboxylic aciduria), and the function of the very-long-chain fatty acid (VLCFA) elongation cycle, which is vital for synthesizing sphingolipids and other complex lipids . Usage and Handling This product is intended for research purposes only. It is not approved for use in humans or for diagnostic, therapeutic, or any clinical applications. Researchers should handle the compound following safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48N7O17P3S B1251777 trans-Oct-2-enoyl-CoA

Propiedades

Fórmula molecular

C29H48N7O17P3S

Peso molecular

891.7 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate

InChI

InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24+,28-/m1/s1

Clave InChI

CPSDNAXXKWVYIY-NTLMCJQISA-N

SMILES

CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES isomérico

CCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canónico

CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Sinónimos

octenoyl-CoA
octenoyl-coenzyme A

Origen del producto

United States

Enzymatic Pathways Governing Trans Oct 2 Enoyl Coa Interconversions

Biosynthetic Mechanisms and Associated Enzymes

The formation of trans-Oct-2-enoyl-CoA is a key step in the oxidation of medium-chain fatty acids. This process is primarily accomplished through the action of acyl-CoA dehydrogenases.

The principal enzyme responsible for the synthesis of this compound is Medium-Chain Acyl-CoA Dehydrogenase (MCAD). wiley.comdovepress.com MCAD is a key flavoenzyme in the mitochondrial β-oxidation spiral, specializing in the dehydrogenation of medium-chain fatty acyl-CoAs, which are typically 6 to 12 carbons in length. dovepress.commdpi.com The enzyme catalyzes the initial, rate-limiting step in the β-oxidation of these fatty acids. wiley.com

The reaction involves the oxidation of octanoyl-CoA, a saturated eight-carbon fatty acyl-CoA, to form a double bond between the α (C2) and β (C3) carbons, resulting in the formation of this compound. researchgate.nethmdb.ca This dehydrogenation is a concerted process where a proton is abstracted from the α-carbon by a catalytic glutamate (B1630785) residue within the enzyme's active site, while a hydride ion is transferred from the β-carbon to the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net This transfer reduces FAD to FADH2. researchgate.net The reoxidation of FADH2 by the electron-transferring flavoprotein is necessary for subsequent rounds of catalysis. hmdb.ca Octanoyl-CoA is considered one of the most efficient physiological substrates for MCAD. hmdb.ca

Table 1: Catalysis of Octanoyl-CoA by MCAD

Substrate Enzyme Product Cofactor Cellular Location
Octanoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD) This compound FAD Mitochondria

While MCAD is the primary enzyme for the dehydrogenation of octanoyl-CoA, other acyl-CoA oxidoreductases can also catalyze similar reactions. These enzymes often exhibit different substrate specificities. For instance, short-chain acyl-CoA dehydrogenase (SCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) act on fatty acyl-CoAs of different chain lengths. mdpi.com Additionally, acyl-CoA oxidases are another class of enzymes that catalyze the formation of a trans-2-enoyl-CoA, but they are typically found in peroxisomes and directly transfer electrons to oxygen, producing hydrogen peroxide. Furthermore, some organisms, like Euglena gracilis, possess a trans-2-enoyl-CoA reductase that can, under certain conditions, operate in the reverse direction to produce trans-enoyl-CoAs, including this compound. qmul.ac.ukuniprot.org

Table 2: Examples of Acyl-CoA Oxidoreductases and their Substrate Specificities

Enzyme Typical Substrate Chain Length Cellular Location
Short-Chain Acyl-CoA Dehydrogenase (SCAD) C4-C6 Mitochondria
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) C6-C12 Mitochondria
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) C12-C24 Mitochondria
Acyl-CoA Oxidase Variable Peroxisomes

Enoyl-CoA hydratases (ECHS) are a class of enzymes that catalyze the reversible hydration of the double bond in trans-2-enoyl-CoAs. genome.jp In the context of biosynthesis, the reverse reaction, dehydration of a 3-hydroxyacyl-CoA, can lead to the formation of a trans-2-enoyl-CoA. This reversibility is a key feature of the β-oxidation pathway. The mitochondrial enoyl-CoA hydratase, specifically the short-chain enoyl-CoA hydratase (ECHS1), can act on substrates with chain lengths up to 10 carbons. mdpi.com The reaction involves the stereospecific addition or removal of a water molecule. mdpi.comdrugbank.com

Formation via Acyl-CoA Dehydrogenation

Catalysis by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) from Octanoyl-CoA

Catabolic Pathways and Enzymes Involved in its Conversion

The primary catabolic fate of this compound within the β-oxidation pathway is its conversion to a hydroxylated intermediate.

The next step in the canonical β-oxidation pathway involves the hydration of the double bond of this compound. This reaction is catalyzed by enoyl-CoA hydratase (crotonase). qmul.ac.ukresearchgate.net The enzyme facilitates the syn-addition of a water molecule across the C2-C3 double bond. researchgate.netwikipedia.org This results in the formation of (3S)-3-hydroxyoctanoyl-CoA. researchgate.netreactome.org This reaction is crucial as it prepares the fatty acyl chain for the subsequent dehydrogenation step.

The active site of enoyl-CoA hydratase contains two critical glutamate residues that are proposed to activate a water molecule for the nucleophilic attack on the β-carbon of the trans-2-enoyl-CoA. researchgate.netnih.gov The porcine version of medium-chain-enoyl-CoA hydratase shows a preference for oct-2-enoyl-CoA as a substrate. qmul.ac.uk This hydration step is essential for the continued degradation of the fatty acid chain and the ultimate production of acetyl-CoA.

Table 3: Hydration of this compound

Substrate Enzyme Product Reaction Type
This compound Enoyl-CoA Hydratase (Crotonase) (3S)-3-Hydroxyoctanoyl-CoA Hydration

Hydration to Hydroxyacyl-CoA

Mechanisms of Enoyl-CoA Hydratase (ECH) Action, yielding (S)-Hydroxyoctanoyl-CoA

Enoyl-CoA hydratase facilitates the syn-addition of a water molecule across the C2-C3 double bond of trans-2-enoyl-CoA thioesters. nih.govresearchgate.net This reaction results in the formation of a β-hydroxyacyl-CoA thioester. nih.govresearchgate.net In the case of this compound, the product is (S)-3-hydroxyoctanoyl-CoA. ebi.ac.uk The catalytic mechanism involves key amino acid residues within the enzyme's active site. nih.govresearchgate.net Specifically, two glutamate residues, Glu-144 and Glu-164 (based on rat liver ECH numbering), are proposed to act in concert to activate a water molecule. nih.govresearchgate.net This activated water molecule then attacks the C3 of the substrate. ebi.ac.uk Another key residue, Gly-141, is thought to be involved in activating the substrate. nih.govresearchgate.net The reaction is highly efficient and is believed to proceed through a single transition state. nih.govresearchgate.net

Stereospecificity of Enoyl-CoA Hydratases (R- and S-specific Hydration)

Enoyl-CoA hydratases exhibit stereospecificity, meaning they produce a specific stereoisomer of the product. The classical mitochondrial enoyl-CoA hydratase (ECH1) is (S)-specific, converting trans-2-enoyl-CoAs to (S)-3-hydroxyacyl-CoAs. wikipedia.orgebi.ac.ukjst.go.jp This stereospecificity is crucial for the subsequent steps in the β-oxidation pathway. The rigid structure of the active site, maintained by key glutamate residues, ensures the precise positioning of the water molecule for the syn-addition, leading to the S-stereoisomer from a trans-2-enoyl-CoA substrate. wikipedia.org

However, there are also (R)-specific enoyl-CoA hydratases. nih.govasm.orgasm.org These enzymes are often associated with different metabolic pathways, such as the biosynthesis of polyhydroxyalkanoates (PHAs) in some bacteria. nih.govasm.org For instance, the enzyme PhaJ from Aeromonas caviae has been shown to have (R)-specific hydratase activity, converting trans-2-enoyl-CoAs to (R)-3-hydroxyacyl-CoAs. nih.govasm.org While this enzyme shows high activity towards shorter chain substrates like crotonyl-CoA and 2-hexenoyl-CoA, its activity with 2-octenoyl-CoA is significantly lower. nih.govasm.org Peroxisomes also contain a multifunctional enzyme with (R)-specific hydratase activity as part of their β-oxidation machinery. jst.go.jpnih.gov

Stereospecificity of Enoyl-CoA Hydratases
Enzyme TypeSubstrateProductTypical Location/Pathway
(S)-specific Enoyl-CoA Hydratase (e.g., ECH1)trans-2-Enoyl-CoA(S)-3-Hydroxyacyl-CoAMitochondrial β-oxidation wikipedia.orgebi.ac.ukjst.go.jp
(R)-specific Enoyl-CoA Hydratase (e.g., PhaJ, Peroxisomal MFE-2)trans-2-Enoyl-CoA(R)-3-Hydroxyacyl-CoABacterial PHA synthesis, Peroxisomal β-oxidation jst.go.jpnih.govasm.orgasm.orgnih.gov
Role of ECH in Fatty Acid Beta-Oxidation Cycles

Enoyl-CoA hydratase catalyzes the second step in the mitochondrial fatty acid β-oxidation spiral. nih.govwikipedia.org This pathway is essential for breaking down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production in the form of ATP. wikipedia.org The hydration of the trans-2-enoyl-CoA intermediate is a prerequisite for the subsequent dehydrogenation step, which is catalyzed by a hydroxyacyl-CoA dehydrogenase. Mitochondrial ECH can process a range of straight-chain enoyl-CoA thioesters, from C4 up to at least C16, although the catalytic rate tends to decrease with increasing chain length.

Reductive Conversion to Saturated Acyl-CoA

In addition to hydration, this compound can undergo a reductive conversion to its corresponding saturated acyl-CoA, octanoyl-CoA. This reaction is catalyzed by a class of enzymes known as trans-2-enoyl-CoA reductases.

Catalysis by Trans-2-enoyl-CoA Reductase (TER/MECR/TECR) to Octanoyl-CoA

Trans-2-enoyl-CoA reductase (TER) catalyzes the reduction of the C2-C3 double bond in trans-2-enoyl-CoA substrates to yield a saturated acyl-CoA. nih.govhhu.de This enzymatic activity is carried out by proteins known by several names, including MECR (Mitochondrial trans-2-enoyl-CoA reductase) and TECR (trans-2,3-enoyl-CoA reductase), reflecting their roles in different cellular compartments and pathways. antibodies-online.commaayanlab.cloudatlasgeneticsoncology.orggenecards.org

MECR is a key enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway, which is distinct from the cytosolic fatty acid synthesis system. antibodies-online.commaayanlab.cloudbiorxiv.orgresearchgate.net It catalyzes the final step of this pathway, reducing trans-2-enoyl-CoAs with chain lengths from C6 to C16. antibodies-online.com TECR, located in the endoplasmic reticulum, is involved in the elongation of very-long-chain fatty acids (VLCFAs). genecards.orgnih.govnih.govsemanticscholar.org Both MECR and TECR are crucial for producing saturated fatty acids of various lengths for cellular needs. antibodies-online.comgenecards.org While some TERs, like those from Euglena gracilis and Treponema denticola, show a preference for shorter chain substrates like crotonyl-CoA and hexenoyl-CoA, MECR is known to act on longer chains, including those derived from octanoic acid. nih.govhhu.deuniprot.orguniprot.org

Characteristics of Trans-2-enoyl-CoA Reductase Enzymes
EnzymeTypical LocationPrimary FunctionSubstrate Preference
TER (general)Varies (e.g., Bacteria, Euglena)Fatty acid synthesis/metabolism nih.govhhu.deuniprot.orguniprot.orgnih.govnih.govOften short-chain (e.g., Crotonyl-CoA, Hexenoyl-CoA) nih.govhhu.deuniprot.orguniprot.org
MECRMitochondriaMitochondrial fatty acid synthesis (mtFAS) antibodies-online.commaayanlab.cloudbiorxiv.orgresearchgate.netoup.comMedium to long-chain (C6-C16) antibodies-online.com
TECREndoplasmic ReticulumVery-long-chain fatty acid (VLCFA) elongation atlasgeneticsoncology.orggenecards.orgnih.govnih.govsemanticscholar.orgLong and very-long-chain genecards.org
Dependence on Nicotinamide (B372718) Adenine Dinucleotide Cofactors (NADPH, NADH)

The reductive activity of trans-2-enoyl-CoA reductases is dependent on the presence of nicotinamide adenine dinucleotide cofactors, which act as electron donors. The specific cofactor preference can vary between different TER enzymes.

Many TERs, particularly those involved in anabolic pathways like fatty acid elongation, utilize NADPH as the reducing agent. oup.comwikipedia.orggenome.jp For example, the TECR involved in VLCFA elongation is an NADPH-dependent enzyme. nih.govoup.comwikipedia.org Similarly, mitochondrial MECR catalyzes its reduction step in an NADPH-dependent manner. antibodies-online.commaayanlab.cloud

However, some TERs can utilize NADH as the electron donor, and some can use both NADH and NADPH. nih.govhhu.deuniprot.org The TER from Euglena gracilis, for instance, can use both cofactors, although it exhibits higher specific activity with NADH. nih.govhhu.deuniprot.org The TER from the spirochete Treponema denticola is an example of an NADH-dependent enzyme. nih.gov The choice of cofactor often reflects the metabolic state and the primary direction of the metabolic flux within the specific cellular compartment.

Enzyme Kinetics and Substrate Specificity in Trans Oct 2 Enoyl Coa Metabolism

Characterization of Kinetic Parameters (e.g., Km, Vmax, kcat) for Interacting Enzymes

The efficiency with which an enzyme converts a substrate is defined by its kinetic parameters. For enzymes that metabolize trans-Oct-2-enoyl-CoA, these parameters are crucial for understanding their role within metabolic pathways.

One of the key enzymes is enoyl-CoA hydratase (ECH) , which catalyzes the hydration of the double bond in trans-2-enoyl-CoA molecules. In Mycobacterium tuberculosis, the enoyl-CoA hydratase ChsH3 exhibits a specific activity of 47.2 ± 12 µmol min⁻¹ mg⁻¹ with octenoyl-CoA as the substrate. acs.org

Another critical enzyme is trans-2-enoyl-CoA reductase (TER) , which is involved in fatty acid biosynthesis. The TER from Euglena gracilis has been shown to act on substrates with carbon chain lengths of C4 and C6. hhu.de In a different biological context, the TER from Treponema denticola (tdTer) has been studied for its role in engineered biofuel pathways. pdbj.org Biochemical analyses of tdTer have shed light on its activity with various substrates, including crotonyl-CoA, hexenoyl-CoA, and dodecenoyl-CoA, indicating that the substrate-binding loop is a key determinant of chain length specificity. pdbj.org

The following table presents a summary of the kinetic parameters for various enzymes that interact with this compound and related substrates.

EnzymeOrganismSubstrateK_m (µM)V_maxk_catSource
Enoyl-CoA Hydratase (ChsH3)Mycobacterium tuberculosisOctenoyl-CoA-47.2 ± 12 µmol min⁻¹ mg⁻¹- acs.org
Trans-2-enoyl-CoA Reductase (TER)Euglena gracilisCrotonyl-CoA68 ± 3.91648 ± 17 nmol mg⁻¹ min⁻¹- hhu.de
Trans-2-enoyl-CoA Reductase (TER)Euglena gracilisHexenoyl-CoA91 ± 1.81452 ± 24 nmol mg⁻¹ min⁻¹- hhu.de

K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. V_max (maximum reaction rate) is the maximum rate of an enzyme-catalyzed reaction. k_cat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. Note: A '-' indicates that the data was not provided in the cited source.

Substrate Chain Length Specificity of Enoyl-CoA Hydratases

Enoyl-CoA hydratases (ECHs) are a class of enzymes that exhibit varying specificities for substrates based on the length of their acyl chains. This specificity is a critical factor in determining the metabolic flux through pathways like beta-oxidation.

For instance, mitochondrial enoyl-CoA hydratase, also known as crotonase, can process a range of straight-chain enoyl-CoA thioesters from C4 to C16, although its catalytic rate tends to decrease as the chain length increases. ebi.ac.ukhmdb.ca The highest activity for crotonase is observed with shorter chain substrates like crotonyl-CoA (C4), and the activity is significantly lower for substrates like C16:1-CoA. nih.govresearchgate.net In contrast, the long-chain enoyl-CoA hydratase, which is part of the mitochondrial trifunctional protein, shows the highest activity with C16:1 substrates and has virtually no activity with C4:1 or C6:1 substrates. nih.govresearchgate.net

In the bacterium Pseudomonas aeruginosa, two (R)-specific enoyl-CoA hydratases, PhaJ1Pa and PhaJ2Pa, have been identified with distinct substrate specificities. oup.comoup.com PhaJ1Pa shows a preference for short-chain-length enoyl-CoAs, while PhaJ2Pa is more active with medium-chain-length substrates. oup.comoup.com Specifically, the hydratase activity of PhaJ2Pa towards 2-octanoyl-CoA was found to be approximately six-fold higher than that for crotonyl-CoA. oup.com

The table below summarizes the relative activities of different enoyl-CoA hydratases with substrates of varying chain lengths.

EnzymeOrganismC4 Substrate ActivityC6 Substrate ActivityC8 Substrate ActivityC16 Substrate ActivitySource
Crotonase (Short-chain ECH)Rat LiverHighDecreasingDecreasing1-2% of C4 activity nih.govresearchgate.net
Long-chain ECHRat LiverVirtually ZeroVirtually Zero-High nih.govresearchgate.net
PhaJ1PaPseudomonas aeruginosa3.7x10² U/mg3.2x10² U/mgLow- oup.com
PhaJ2PaPseudomonas aeruginosaLower-Higher (6x C4)- oup.com

Activity is described in relative terms or as specific activity units (U/mg) where available. Note: A '-' indicates that the data was not provided in the cited source.

Substrate Chain Length Specificity of Trans-2-enoyl-CoA Reductases

Trans-2-enoyl-CoA reductases (TERs) also demonstrate specificity for substrates based on their acyl chain length. These enzymes play a role in both fatty acid elongation and degradation pathways.

Peroxisomal trans-2-enoyl-CoA reductase, for example, catalyzes the reduction of trans-2-enoyl-CoA substrates with chain lengths from C6 to C16. ebi.ac.ukuniprot.org The highest activity for this enzyme is observed with a C10 substrate. ebi.ac.ukuniprot.org

In Euglena gracilis, the mitochondrial TER preferably acts on short-chain length substrates like crotonyl-CoA (C4) and (2E)-hexenoyl-CoA (C6). uniprot.org This enzyme can utilize both NADH and NADPH as electron donors. uniprot.org The characterization of TER from Treponema denticola (tdTer) has also provided insights into its substrate specificity. pdbj.org Studies involving mutagenesis have shown that the substrate binding loop is crucial for determining the enzyme's preference for different chain lengths, with a notable difference in how it interacts with short-chain (crotonyl-CoA, hexenoyl-CoA) versus long-chain (dodecenoyl-CoA) substrates. pdbj.org

The table below provides a comparative overview of the substrate specificities of different trans-2-enoyl-CoA reductases.

EnzymeOrganism/LocationOptimal Chain LengthSubstrate RangeSource
Peroxisomal TERGeneralC10C6-C16 ebi.ac.ukuniprot.org
Mitochondrial TEREuglena gracilisShort-chain (C4/C6)C4, C6 uniprot.org
tdTerTreponema denticola-C4, C6, C12 pdbj.org

Optimal chain length refers to the substrate for which the enzyme shows the highest activity. Note: A '-' indicates that the data was not provided in the cited source.

Structural Biology of Enzymatic Complexes Interacting with Trans Oct 2 Enoyl Coa

Active Site Architecture and Ligand Binding Modes

The active sites of enzymes that process trans-Oct-2-enoyl-CoA are meticulously shaped to accommodate the substrate and facilitate specific chemical transformations. In enoyl-CoA hydratase (ECH), for instance, the active site features a spiral fold that defines the binding pocket for the Coenzyme A (CoA) moiety. nih.gov Key to its catalytic activity are two glutamic acid residues, Glu144 and Glu164 (in rat liver ECH), which act in concert to activate a water molecule for addition across the double bond of the substrate. researchgate.net The binding of the substrate analog hexadienoyl-CoA has shown that both s-cis and s-trans conformers can be accommodated within the active site, highlighting a degree of conformational flexibility.

In the case of trans-2-enoyl-CoA reductases (TERs), the active site is located at the interface of a cofactor-binding domain and a substrate-binding domain. nih.gov The binding of the NADH cofactor induces a conformational change, closing a hydrophobic channel that leads to the catalytic site, which is optimized for substrates like crotonyl-CoA. nih.gov Key residues, including conserved tyrosine and lysine (B10760008) residues, are critical for catalysis. nih.gov

The binding of the acyl-CoA substrate is often anchored through its 3'-phosphate ADP moiety. nih.govembopress.org In some multienzyme complexes, this binding pocket is shared between different catalytic domains, such as ECH and l-3-hydroxyacyl-CoA dehydrogenase (HACD). nih.govembopress.org The fatty acid tail of the substrate is then able to pivot between different active sites. nih.govembopress.org The binding of the ligand can induce significant conformational changes in the enzyme, as seen in the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, where binding suggests a bimolecular association followed by a slow isomerization of the enzyme-substrate complex. mdpi.com

Enzyme/ComplexKey Active Site ResiduesLigand Binding FeaturesInduced Conformational Changes
Enoyl-CoA Hydratase (ECH) Glu144, Glu164 (catalytic dyad) researchgate.netSpiral fold for CoA binding nih.govAccommodates s-cis and s-trans conformers
Trans-2-enoyl-CoA Reductase (TER) Conserved Tyr and Lys residues nih.govHydrophobic channel for acyl chain nih.govCofactor binding closes the substrate channel nih.gov
Bacterial FOM Complex Shared 3'-phosphate ADP binding pocket for ECH and HACD nih.govembopress.orgAcyl tail pivots between active sites nih.govembopress.orgLigand binding induces domain rearrangements nih.gov
M. tuberculosis InhA Not specifiedBimolecular association mdpi.comSlow isomerization of the binary complex mdpi.com

Quaternary Structures and Organization within Multienzyme Complexes

The efficiency of fatty acid β-oxidation is greatly enhanced by the organization of sequential enzymes into large multienzyme complexes. This arrangement minimizes the diffusion of intermediates and increases local substrate concentrations.

Mammalian peroxisomes contain two multifunctional enzymes, MFE-1 and MFE-2, which catalyze sequential reactions in β-oxidation but with opposite stereospecificity. capes.gov.brnih.gov MFE-1 is a monomeric protein with five defined functional domains. portlandpress.comresearchgate.net Domain A contains the hydratase-1/isomerase activities, while domains C and D constitute the (3S)-hydroxyacyl-CoA dehydrogenase (HAD) region. portlandpress.comresearchgate.net The proper folding and function of the hydratase domain require stabilizing interactions with the C-terminal domains. portlandpress.comresearchgate.net

MFE-2 possesses (2E)-enoyl-CoA hydratase-2 and (3R)-hydroxyacyl-CoA dehydrogenase activities. oulu.fi The dehydrogenase domain of rat MFE-2 has a typical dimeric short-chain alcohol dehydrogenase/reductase (SDR) fold with a novel C-terminal domain that lines the active site of the adjacent monomer, suggesting cooperative behavior within the homodimer. oulu.fi

The mammalian mitochondrial trifunctional protein (TFP) is a membrane-bound α2β2 heterotetramer that catalyzes the last three steps of long-chain fatty acid β-oxidation. osti.govnih.gov The α-subunit contains the enoyl-CoA hydratase (ECH) and 3-hydroxyacyl-CoA dehydrogenase (HAD) activities, while the β-subunit contains the 3-ketoacyl-CoA thiolase (KT) activity. osti.govresearchgate.net The two β-subunits form a tight homodimer at the core, with the two α-subunits bound to the sides, creating an arc-like structure that associates with the inner mitochondrial membrane. osti.gov This close association is thought to be essential for the function of the complex. osti.gov

ComplexOrganism/LocationQuaternary StructureSubunit Composition & Function
Bacterial FOM Complex E. coliα2β2 Heterotetramer nih.govembopress.orgα: ECH, HACD; β: KACT nih.govembopress.org
Peroxisomal MFE-1 Mammalian PeroxisomeMonomer portlandpress.comresearchgate.netSingle polypeptide with multiple domains (Hydratase-1, Dehydrogenase) portlandpress.comresearchgate.net
Peroxisomal MFE-2 Mammalian PeroxisomeHomodimer oulu.fiDimeric dehydrogenase domain with cooperative active sites oulu.fi
Mitochondrial TFP Mammalian Mitochondriaα2β2 Heterotetramer osti.govnih.govα: ECH, HAD; β: KT osti.govresearchgate.net

Mammalian Peroxisomal Multifunctional Enzymes (MFE-1, MFE-2)

Mechanisms of Substrate Channeling within Multienzyme Systems

Substrate channeling, the transfer of intermediates between sequential active sites without release into the bulk solvent, is a key feature of multienzyme complexes. nih.govd-nb.info In the bacterial fatty acid oxidation complex, the substrate is anchored via its 3'-phosphate ADP moiety, allowing the flexible fatty acid tail to pivot from the ECH active site to the HACD active site, and subsequently to the KACT active site. nih.govembopress.org This process is coupled with significant domain rearrangements that facilitate the correct positioning of the reactive C2-C3 bond for cleavage. nih.govembopress.org An α-helical linker, specific to the multienzyme, plays a role in forming the pivot point and assists in substrate transfer through its deformation. nih.govembopress.org

In the human mitochondrial TFP, a structure-based substrate channeling pathway has been proposed. osti.gov The transfer from the ECH site to the HAD site is similar to that in bacterial complexes. osti.gov However, the passage from the HAD site to the KT site is unique, involving the transfer of the acyl-CoA intermediate along the inner mitochondrial membrane, leveraging the hydrophobicity of the acyl chain. osti.gov The 3'-AMP-PPi moiety is guided by positively charged residues along the "ceiling" of the channel, indicating that the integrity of the membrane is crucial for this channeling mechanism. osti.gov While the concept of a β-oxidation 'metabolon' where intermediates are channeled is widely supported, some studies have reported inconsistent findings, suggesting the complexity of these interactions. nih.gov

Elucidation of Structure-Function Relationships through Directed Mutagenesis

In a study on Aeromonas caviae R-specific enoyl-CoA hydratase (PhaJAc), mutagenesis of residues Ser-62, Leu-65, and Val-130, which define the acyl-chain-binding pocket, was performed to alter substrate specificity. researchgate.net Several mutant enzymes, such as L65A, L65G, and V130G, showed significantly higher hydratase activity towards this compound compared to the wild-type enzyme, demonstrating that the substrate chain length specificity can be rationally engineered. researchgate.net

For the human peroxisomal multifunctional enzyme type 2 (MFE-2), site-directed mutagenesis identified two critical protic residues, Glu-366 and Asp-510, for the 2-enoyl-CoA hydratase 2 activity. nih.gov The E366A mutant had a drastically reduced catalytic efficiency, and the D510A variant was completely inactive, suggesting their catalytic roles are analogous to the two catalytic glutamates in hydratase 1 enzymes. nih.gov

In the case of trans-2-enoyl-CoA reductases from Clostridium acetobutylicum, mutagenesis studies indicated that a conserved glutamate (B1630785) (Glu75) determines cofactor specificity, while conserved tyrosine (Tyr225, Tyr235) and lysine (Lys244) residues are crucial for catalysis. nih.gov Similarly, for the yeast trans-2-enoyl-CoA reductase Tsc13, mutational analysis of 15 residues revealed that Tyr256 is likely the catalytic residue that provides a proton to the substrate. nih.gov

EnzymeMutantEffect on Activity/FunctionReference
A. caviae PhaJAc L65A, L65G, V130GIncreased activity towards this compound researchgate.net
Human MFE-2 E366A100-fold lower kcat/Km nih.gov
Human MFE-2 D510AInactive nih.gov
C. acetobutylicum TER E75AAltered cofactor specificity nih.gov
C. acetobutylicum TER Y225F, Y235F, K244AReduced catalytic activity nih.gov
Yeast Tsc13 Y256AGreatly reduced reductase activity nih.gov

Regulation of Trans Oct 2 Enoyl Coa Metabolic Flux

Transcriptional and Gene Expression Regulatory Mechanisms

Long-term control of the pathways involving trans-Oct-2-enoyl-CoA is primarily achieved through the regulation of gene expression for the relevant metabolic enzymes. fiveable.menumberanalytics.com This transcriptional oversight allows the cell to adapt to prolonged changes in nutritional status, such as fasting or high-fat diets, by adjusting the capacity of fatty acid synthesis and oxidation pathways.

Key enzymes acting on this compound, such as those in mitochondrial fatty acid β-oxidation and the mitochondrial fatty acid synthesis (mtFASII) pathway, are under the control of a network of transcription factors. fiveable.meaocs.org Among the most significant are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are ligand-activated nuclear receptors that play a central role in sensing fatty acids and regulating the expression of genes involved in their catabolism. fiveable.meresearchgate.net

Peroxisome Proliferator Response Elements (PPREs)

Peroxisome Proliferator-Activated Receptors exert their effects by binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of their target genes. mdpi.commaayanlab.cloudportlandpress.com PPREs typically consist of a direct repeat of the hexanucleotide consensus sequence AGGTCA separated by a single nucleotide (DR-1 motif). portlandpress.comnih.govunipd.it

PPARs, primarily PPARα, form a heterodimer with the Retinoid X Receptor (RXR) to bind to these PPREs and activate gene transcription. maayanlab.cloudportlandpress.comunipd.it Genes encoding enzymes crucial for β-oxidation, such as acyl-CoA oxidase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase, contain functional PPREs in their promoters. mdpi.com This mechanism provides a direct link between the presence of fatty acids (which act as PPAR ligands) and the increased expression of enzymes needed to metabolize them, including those that process this compound. researchgate.net For instance, the gene for mitochondrial trans-2-enoyl-CoA reductase (MECR) has been identified as being upregulated by PPARα activation. maayanlab.cloud This establishes a feed-forward loop where the products of fatty acid metabolism can stimulate the machinery for their own processing.

Allosteric Regulation and Cofactor Availability

The activity of enzymes that produce or consume this compound is subject to rapid, short-term regulation by allosteric effectors and the availability of essential cofactors. This allows for immediate adjustments in metabolic flux in response to acute changes in the cell's energy state.

Conversely, in the mitochondrial fatty acid synthesis (mtFAS) pathway, the availability of the reducing cofactor NADPH is critical. researchgate.netnih.govwikipedia.org The enzymes trans-2-enoyl-CoA reductase (MECR) and its endoplasmic reticulum counterpart (TECR) utilize NADPH to reduce the double bond in trans-2-enoyl-CoA substrates. maayanlab.cloudnih.govportlandpress.comuniprot.org The primary source of mitochondrial NADPH is the enzyme NAD⁺ kinase 2 (NADK2), and its activity is therefore crucial for sustaining mtFAS. researchgate.netnih.gov The concentration of Coenzyme A itself is also a regulatory factor, as its levels fluctuate in response to nutritional states, thereby influencing the pool of acyl-CoA substrates available for the enzymes. nih.govannualreviews.org

Regulatory FactorPathway AffectedEffect on FluxMechanism
High NADH/NAD⁺ Ratio β-OxidationDecreaseAllosteric inhibition of dehydrogenase enzymes. fiveable.meaocs.org
High Acetyl-CoA/CoA Ratio β-OxidationDecreaseFeedback inhibition of 3-ketoacyl-CoA thiolase. aocs.orgresearchgate.net
High NADPH Availability mtFAS / FA ElongationIncreaseServes as the essential reducing cofactor for MECR and TECR. maayanlab.cloudnih.gov
Product Accumulation (e.g., 3-ketoacyl-CoA) β-OxidationDecreaseAllosteric feedback inhibition of enoyl-CoA hydratase. aocs.org
Lauroyl-CoA Fatty Acid SynthesisDecreaseProduct inhibition of specific trans-2-enoyl-CoA reductases. medrxiv.org

Protein-Protein Interactions Modulating Enzyme Activity

The function of enzymes involved in this compound metabolism is further modulated through specific interactions with other proteins. These interactions can alter enzymatic activity, substrate channeling, and even link metabolic pathways to transcriptional control.

Interaction of MECR Isoforms with Nuclear Receptors (e.g., PPARα)

A fascinating example of metabolic regulation through protein interaction involves the mitochondrial enzyme MECR. While MECR is primarily located in the mitochondria, an alternatively spliced variant gives rise to a cytosolic isoform (cMECR) that lacks the mitochondrial targeting sequence. researchgate.netnih.govnih.gov This cytosolic isoform has been shown to directly interact with the nuclear receptor PPARα in the nucleus. nih.govnih.gov This interaction enhances the transcriptional activity of PPARα, effectively creating a signaling pathway from the machinery of fatty acid synthesis to the master regulator of fatty acid metabolism. researchgate.netnih.gov Overexpression of MECR leads to increased PPAR-dependent gene activation, suggesting that the mtFASII pathway can modulate gene expression, possibly through the action of its products or by cMECR acting as a transcriptional coactivator. aocs.orgnih.gov

Interacting ProteinsCellular LocationOutcome of Interaction
Cytosolic MECR (cMECR) & PPARαNucleusEnhancement of PPARα-dependent transcriptional activation. researchgate.netnih.govnih.gov
Mitochondrial MECRMitochondriaCatalyzes the final reduction step in the mtFASII pathway. aocs.orgmaayanlab.cloud

Metabolic Cross-Talk and Systemic Interconnections

The metabolism of this compound is deeply integrated with other central metabolic networks, highlighting its role in systemic energy homeostasis. The mtFAS pathway, which generates octanoyl-CoA (the saturated precursor of this compound), is essential for the synthesis of lipoic acid. researchgate.net Lipoic acid is a vital cofactor for key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase, which are critical for linking glycolysis and the TCA cycle. researchgate.net Therefore, flux through the mtFAS pathway, involving trans-2-enoyl-CoA intermediates, directly supports the efficient oxidation of glucose. researchgate.net

Furthermore, TECR, the reductase acting on trans-2-enoyl-CoA substrates in the ER, is a dual-function enzyme. It participates not only in fatty acid elongation but also in the degradation pathway of sphingosine-1-phosphate (S1P), a potent signaling lipid. uniprot.org In the S1P metabolic pathway, TECR catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA, thereby channeling sphingolipid breakdown products into the glycerophospholipid pool. uniprot.org TECR has also been shown to interact with and regulate the sarco(endo)plasmic reticulum Ca²⁺-ATPase 2b (SERCA2b), directly linking fatty acid metabolism to the regulation of ER calcium storage and signaling. This demonstrates that the regulation and flux of trans-2-enoyl-CoA are interconnected with carbohydrate metabolism, lipid signaling, and intracellular calcium homeostasis.

Biological Roles and Physiological Implications of Trans Oct 2 Enoyl Coa

Crucial Intermediate in Fatty Acid Beta-Oxidation Pathways

Trans-Oct-2-enoyl-CoA is a key intermediate in the mitochondrial fatty acid beta-oxidation spiral, the primary catabolic process for breaking down fatty acids to produce energy. reactome.orgmdpi.com In this pathway, fatty acids are shortened by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. For an eight-carbon fatty acid like octanoic acid (in its activated form, octanoyl-CoA), this compound appears in the first step of a new cycle.

The process begins with the dehydrogenation of the saturated acyl-CoA by an acyl-CoA dehydrogenase. mdpi.com In the case of octanoyl-CoA, this reaction is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), which removes two hydrogen atoms to create a double bond between the alpha (C2) and beta (C3) carbons, yielding this compound and FADH2. reactome.org This intermediate is then immediately acted upon by an enoyl-CoA hydratase. reactome.orgnih.gov The enzyme crotonase (also known as enoyl-CoA hydratase, short chain, or ECHS1) catalyzes the stereospecific hydration of the double bond in this compound to form (S)-3-hydroxyoctanoyl-CoA. reactome.orgnih.gov This product continues through the remaining steps of the beta-oxidation cycle, ultimately resulting in the release of acetyl-CoA and a shortened hexanoyl-CoA, which re-enters the spiral. reactome.org

StepSubstrateEnzymeProduct
1. DehydrogenationOctanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound
2. HydrationThis compound Enoyl-CoA Hydratase (Crotonase)(S)-3-Hydroxyoctanoyl-CoA
3. Dehydrogenation(S)-3-Hydroxyoctanoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)3-Oxooctanoyl-CoA
4. Thiolysis3-Oxooctanoyl-CoAKetoacyl-CoA ThiolaseHexanoyl-CoA + Acetyl-CoA

Essential Role in De Novo Fatty Acid Elongation and Very Long-Chain Fatty Acid Synthesis

In contrast to its role in the catabolic beta-oxidation pathway, trans-2-enoyl-CoA intermediates are also essential for the anabolic process of fatty acid elongation. This cycle, occurring in the endoplasmic reticulum, extends the carbon chain of existing fatty acids by two-carbon units, producing very long-chain fatty acids (VLCFAs) with 20 or more carbons. biomolther.orgunito.it These VLCFAs are critical components of cellular lipids like sphingolipids and glycerophospholipids. biomolther.org

The fatty acid elongation cycle consists of four sequential reactions. biomolther.orgunito.itnih.gov A trans-2-enoyl-CoA molecule is the product of the third step and the substrate for the fourth and final step. biomolther.orgunito.it In this last reaction, the enzyme trans-2-enoyl-CoA reductase (TECR) catalyzes the NADPH-dependent reduction of the double bond in the trans-2-enoyl-CoA intermediate. biomolther.orgnih.gov This reduction forms a saturated acyl-CoA that is two carbons longer than the starting substrate, completing one round of elongation. biomolther.orgunito.it The elongated acyl-CoA can then either be utilized for lipid synthesis or undergo further elongation cycles. biomolther.org The enzyme TECR is crucial for this process, and its impairment can disrupt the synthesis of vital VLCFAs. biomolther.orgnih.gov

StepReactionSubstrateEnzymeProduct
1CondensationAcyl-CoA + Malonyl-CoAFatty Acid Elongase (ELOVL)3-Ketoacyl-CoA
2Reduction3-Ketoacyl-CoA3-Ketoacyl-CoA Reductase (KAR)3-Hydroxyacyl-CoA
3Dehydration3-Hydroxyacyl-CoA3-Hydroxyacyl-CoA Dehydratase (HACD)trans-2-enoyl-CoA
4Reductiontrans-2-enoyl-CoA Trans-2-enoyl-CoA Reductase (TECR)Elongated Acyl-CoA

Intermediary Function in Sphingolipid Degradation Pathways

Trans-2-enoyl-CoA intermediates are also involved in the metabolic breakdown of sphingolipids. nih.govnih.gov While sphingolipids are synthesized and degraded to maintain cellular balance, one specific degradation pathway converts the long-chain base sphingosine (B13886) into glycerolipids. nih.govnih.gov In this multi-step process, sphingosine is ultimately metabolized to palmitoyl-CoA. researchgate.net

The final step of this pathway involves the conversion of trans-2-hexadecenoyl-CoA, a 16-carbon trans-2-enoyl-CoA, into saturated palmitoyl-CoA. nih.govresearchgate.net This reaction is catalyzed by the same trans-2-enoyl-CoA reductase (TECR) that functions in the fatty acid elongation cycle. nih.govnih.gov This discovery identified TECR as a dual-function enzyme, participating in both the synthesis of VLCFAs and the degradation of sphingosine. nih.gov The resulting palmitoyl-CoA can then be incorporated into glycerophospholipids or other lipids, effectively recycling the carbon backbone from sphingolipids. nih.govresearchgate.net

Contribution to Polyhydroxyalkanoate (PHA) Biosynthesis

In various bacteria, trans-2-enoyl-CoA intermediates from fatty acid beta-oxidation serve as precursors for the synthesis of polyhydroxyalkanoates (PHAs). nih.govresearchgate.net PHAs are biodegradable polyesters produced by microorganisms as a form of carbon and energy storage, attracting interest as potential bioplastics. researchgate.net

When bacteria such as Pseudomonas putida and Aeromonas caviae utilize fatty acids as a carbon source, the beta-oxidation pathway is activated. nih.govnih.gov An enzyme known as (R)-specific enoyl-CoA hydratase (PhaJ) can intercept the trans-2-enoyl-CoA intermediates from this pathway. nih.govnih.gov Unlike the hydratase in the beta-oxidation cycle which produces an (S)-stereoisomer, PhaJ catalyzes the stereospecific hydration of trans-2-enoyl-CoA to form (R)-3-hydroxyacyl-CoA. nih.govnih.gov These (R)-3-hydroxyacyl-CoA molecules are the direct monomeric subunits that are polymerized by the enzyme PHA synthase (PhaC) to build the PHA polymer chain. tandfonline.com This metabolic link provides a direct route from fatty acid breakdown to PHA accumulation. nih.gov

Mechanistic Influence on Cellular Homeostasis and Signaling Pathways

Recent research has uncovered a direct link between the metabolism of trans-2-enoyl-CoAs and the regulation of intracellular calcium (Ca2+) levels. The enzyme trans-2-enoyl-CoA reductase (TER/TECR), which is located in the endoplasmic reticulum (ER) membrane, has been identified as a negative regulator of the sarco(endo)plasmic reticulum Ca2+-ATPase 2b (SERCA2b) pump. nih.gov SERCA2b is responsible for pumping Ca2+ from the cytosol into the ER, the main intracellular Ca2+ storage site. nih.gov

Studies have shown that TECR directly binds to the SERCA2b protein, and this interaction inhibits the pump's ATPase activity. nih.gov Consequently, the overexpression of TECR suppresses Ca2+ accumulation in the ER. Conversely, the depletion of TECR leads to increased Ca2+ storage in the ER and faster Ca2+ uptake after it has been released into the cytosol by signaling events. nih.gov This regulatory action has further implications for cellular signaling, as depletion of TECR was found to reduce the Ca2+-dependent activation of the transcription factor NFAT (nuclear factor of activated T cells). nih.gov This indicates a direct link between fatty acid metabolism at the level of trans-2-enoyl-CoA and the regulation of cellular Ca2+ homeostasis and signaling. nih.gov Furthermore, genetic deficiencies in a related protein, TECRL, have been associated with impaired intracellular calcium dynamics in heart cells. jacc.org

The position of trans-2-enoyl-CoA as an intermediate in both the anabolic fatty acid elongation pathway and the catabolic beta-oxidation pathway places it at a critical nexus of cellular energy metabolism. The flux of this intermediate through either pathway is integral to the cell's decision to either store energy and build cellular components or break down fats to generate ATP. mdpi.comunito.it

Impact on Intracellular Calcium Homeostasis and Endoplasmic Reticulum Calcium Accumulation

Molecular Associations with Metabolic Dysregulation and Genetic Disorders

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. Its accumulation or altered metabolism is a key feature of certain inherited metabolic diseases. These conditions arise from genetic mutations that impair the function of enzymes directly or indirectly involved in its metabolic pathway, leading to significant physiological consequences. The following sections detail the role of this compound in two such genetic disorders.

Significance in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid oxidation. nih.gov It is caused by mutations in the ACADM gene, which provides instructions for making the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme. nih.govdrugbank.com This enzyme is crucial for the first step of beta-oxidation of medium-chain fatty acids, which are those with a chain length of 6 to 12 carbons. drugbank.com

In individuals with MCADD, the MCAD enzyme is deficient or dysfunctional. This impairment prevents the effective breakdown of medium-chain fatty acids to produce energy. nih.gov Specifically, the MCAD enzyme catalyzes the dehydrogenation of medium-chain acyl-CoAs, such as octanoyl-CoA, to their corresponding trans-2-enoyl-CoA derivatives. hmdb.ca In the case of octanoyl-CoA, the product of this reaction is this compound. hmdb.ca

Due to the enzymatic block, octanoyl-CoA and other medium-chain fatty acyl-CoAs accumulate in the mitochondria. This buildup leads to the increased production and subsequent accumulation of this compound, which is considered a principal metabolite in MCADD. hmdb.caebi.ac.uk The body's inability to utilize medium-chain fats for energy becomes particularly critical during periods of prolonged fasting or illness, when glycogen (B147801) stores are depleted. nih.gov This metabolic failure leads to the characteristic clinical features of an MCADD crisis, which includes hypoketotic hypoglycemia (low blood sugar with an absence of ketones), lethargy, vomiting, and hyperammonemia. nih.govnih.gov If untreated, these episodes can rapidly progress to seizures, coma, and even death. nih.gov

The diagnosis of MCADD, often through newborn screening, relies on detecting elevated levels of specific acylcarnitines (like octanoylcarnitine) in the blood. Confirmatory testing can involve molecular analysis of the ACADM gene or enzymatic assays. nih.gov Some diagnostic methods directly measure the production of 2-octenoyl-CoA from octanoyl-CoA in patient cells, such as lymphocytes, to confirm reduced MCAD enzyme activity. ebi.ac.uk

FeatureDescription
Genetic Basis Autosomal recessive mutations in the ACADM gene. nih.govdrugbank.com
Enzymatic Defect Deficiency of the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme. nih.gov
Metabolic Impact Impaired beta-oxidation of medium-chain fatty acids (6-12 carbons). nih.govdrugbank.com
Role of this compound Accumulates as a direct result of the enzymatic block; it is a key metabolite in MCADD. hmdb.caebi.ac.uk
Clinical Manifestations Hypoketotic hypoglycemia, lethargy, seizures, coma, particularly during fasting or illness. nih.govnih.gov

Mechanistic Underpinnings of Trans-2-enoyl-CoA Reductase (TECR) Related Conditions

Trans-2-enoyl-CoA reductase (TECR) is an essential enzyme involved in the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. nih.govresearchgate.net TECR catalyzes the final of four successive reactions in the fatty acid elongation cycle, which takes place in the endoplasmic reticulum. nih.gov This specific reaction involves the reduction of a trans-2-enoyl-CoA molecule to a saturated acyl-CoA, using NADPH as a cofactor. researchgate.netuniprot.org The substrates for TECR are trans-2-enoyl-CoAs of various chain lengths, including the class to which this compound belongs.

Genetic defects in the TECR gene (also known as TECRL for trans-2,3-enoyl-coenzyme A reductase–like) are associated with rare, autosomal recessive disorders. These conditions can manifest with a range of severe symptoms. For instance, mutations in TECR have been identified as a cause of nonsyndromic mental retardation. researchgate.net The pathogenic mechanism in these cases involves impaired TECR enzyme activity, which disrupts the synthesis of VLCFAs. This disruption leads to an altered cellular sphingolipid profile, including decreased levels of C24 ceramide and C24 sphingomyelin, which are critical components of neuronal membranes. researchgate.net

More recently, compound heterozygous variants in the TECRL gene have been linked to a recessive form of catecholaminergic polymorphic ventricular tachycardia (CPVT). jacc.org CPVT is a dangerous inherited cardiac channelopathy that can cause life-threatening arrhythmias during physical or emotional stress. jacc.org

Furthermore, research highlights the crucial role of TECR in maintaining the integrity of the blood-brain barrier (BBB). nih.govsemanticscholar.org The enzyme is highly expressed in cerebrovascular endothelial cells during development and contributes to the unique lipid composition of these cells. nih.govsemanticscholar.org A deficiency in TECR in these cells leads to increased vascular permeability due to a higher rate of transcytosis (the process of transporting substances across a cell), compromising the BBB's protective function. nih.govsemanticscholar.org TECR is also involved in the sphingosine-1-phosphate (S1P) metabolic pathway, where it catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA, underscoring its multifaceted role in lipid metabolism. nih.gov

AspectRole of Trans-2-enoyl-CoA Reductase (TECR)
Primary Function Catalyzes the final reduction step in the elongation of very-long-chain fatty acids (VLCFAs). researchgate.netnih.gov
Substrate Class Acts on trans-2-enoyl-CoAs of various chain lengths. uniprot.org
Associated Genetic Disorders Nonsyndromic mental retardation, Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). researchgate.netjacc.org
Pathophysiology Mutations in the TECR gene impair VLCFA synthesis, altering sphingolipid composition and affecting neuronal and cardiac function. researchgate.netjacc.org
Additional Roles Essential for maintaining blood-brain barrier integrity and participates in the sphingosine-1-phosphate (S1P) metabolic pathway. nih.govnih.gov

Advanced Methodologies for Investigating Trans Oct 2 Enoyl Coa Biochemistry

Enzymatic Assays and Activity Measurements

Spectrophotometric Approaches for Monitoring Hydratase Activity

The activity of enoyl-CoA hydratases, which catalyze the hydration of the trans-2-double bond in substrates like trans-Oct-2-enoyl-CoA, can be conveniently monitored using spectrophotometry. This method relies on the decrease in absorbance that occurs as the conjugated double bond of the enoyl-CoA thioester is hydrated. nih.govasm.org The enoyl-thioester bond exhibits a characteristic absorbance maximum around 263 nm. nih.govasm.org As the hydratase converts this compound to 3-hydroxyoctanoyl-CoA, this double bond is saturated, leading to a measurable decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the enzyme's activity.

The molar extinction coefficient (ε) for the enoyl-thioester bond is a critical parameter in these assays and is generally taken to be 6.7 × 10³ M⁻¹ cm⁻¹. nih.govasm.org This value allows for the calculation of the reaction rate in terms of substrate consumed per unit time. For instance, in a typical assay, the reaction mixture would contain a buffered solution (e.g., Tris-HCl), the substrate (this compound), and the enzyme source. asm.org The reaction is initiated by the addition of the enzyme, and the change in absorbance at 263 nm is recorded over time using a spectrophotometer. nih.gov

In some cases, a coupled assay is employed, particularly when determining the stereospecificity of the hydratase. For example, to test for the production of (S)-3-hydroxyacyl-CoA, the hydratase reaction can be coupled with an (S)-specific 3-hydroxyacyl-CoA dehydrogenase. The dehydrogenase oxidizes the product of the hydratase reaction, and this oxidation is linked to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm. nih.govasm.org

High-Performance Liquid Chromatography (HPLC) for Alkenoyl-CoA Product Detection

High-Performance Liquid Chromatography (HPLC) is a powerful and direct method for the detection and quantification of alkenoyl-CoA products such as this compound. ebi.ac.uk This technique separates compounds based on their physicochemical properties as they are passed through a column packed with a stationary phase. For the analysis of acyl-CoAs, reverse-phase HPLC with a C18 column is commonly used. asm.orgfrontiersin.org

In a typical HPLC setup for analyzing this compound and its related metabolites, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. asm.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. asm.orgnih.gov Detection is typically achieved using a UV detector set at a wavelength around 260 nm, which is the absorbance maximum for the adenine (B156593) ring of the coenzyme A moiety. nih.govmdpi.com

This method offers high sensitivity and reproducibility, allowing for the direct measurement of the product, which is a significant advantage over indirect spectrophotometric assays. ebi.ac.uk It can be used to confirm the identity of reaction products and to quantify their amounts with high accuracy. For example, HPLC has been successfully used to develop a direct assay for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency by detecting the production of 2-octenoyl-CoA from n-octanoyl-CoA in crude cell lysates. ebi.ac.uk Furthermore, when coupled with a chiral separation column, HPLC can be used to determine the stereospecificity of the hydratase reaction by separating the R- and S-enantiomers of the 3-hydroxyacyl-CoA product. nih.gov

ParameterSpectrophotometric AssayHPLC Assay
Principle Measures change in absorbance due to hydration of the double bond.Separates and quantifies compounds based on physicochemical properties.
Detection Indirect (decrease in substrate absorbance or coupled reaction).Direct (detection of product peak).
Substrate Example trans-Crotonyl-CoA, this compound. nih.govfrontiersin.orgn-Octanoyl-CoA, trans-2-Hexadecenoyl-CoA. ebi.ac.uknih.gov
Wavelength 263 nm (for enoyl-CoA) or 340 nm (for NADH). nih.govasm.org~260 nm (for Coenzyme A). nih.gov
Column Type Not applicable.C18 reverse-phase, Chiral separation columns. frontiersin.orgnih.gov
Primary Use Continuous monitoring of enzyme activity.Product identification, quantification, and stereospecificity analysis. ebi.ac.uknih.gov

Molecular Biology Techniques

Site-Directed Mutagenesis for Catalytic Residue Identification and Functional Analysis

Site-directed mutagenesis is a cornerstone technique for elucidating the roles of specific amino acid residues in the catalytic mechanism of enzymes that metabolize this compound, such as enoyl-CoA hydratase (crotonase). This method involves the targeted alteration of the gene sequence to substitute one or more amino acids in the expressed protein. uni-koeln.deunm.edu By comparing the activity of the mutated (variant) enzyme to the wild-type, researchers can infer the function of the modified residue.

In the crotonase superfamily, this technique has been instrumental in identifying key catalytic residues. unm.eduacs.org For instance, studies on enoyl-CoA hydratase have identified two conserved glutamate (B1630785) residues (Glu-144 and Glu-164 in rat liver ECH) as being critical for catalysis. acs.orgwisc.edu Site-directed mutagenesis of these residues to non-acidic amino acids, such as glutamine or alanine, results in a dramatic reduction or complete loss of hydratase activity. aminer.orgmerckmillipore.com This provides strong evidence that these glutamates function as the general acid/base catalysts required for the hydration of the double bond in substrates like this compound. wisc.edu

Similarly, mutagenesis studies on 3,2-trans-enoyl-CoA isomerase, another enzyme in fatty acid metabolism, identified a conserved glutamate (Glu-165 in mECI) as essential for its isomerase activity. uni-koeln.deaminer.org The replacement of this residue led to a significantly reduced enzymatic activity, suggesting its involvement in the proton shift during the isomerization process. uni-koeln.de These findings highlight the power of site-directed mutagenesis in dissecting enzyme mechanisms at the molecular level.

EnzymeOrganism/SourceMutated Residue(s)Effect on ActivityReference
3,2-trans-enoyl-CoA isomeraseRat Liver (mitochondrial)Glu-165 -> GlnStrongly reduced enzymatic activity. uni-koeln.deaminer.org
2-enoyl-CoA hydratase 2Human (peroxisomal)E366A100-fold lower kcat/Km. merckmillipore.com
2-enoyl-CoA hydratase 2Human (peroxisomal)D510AInactive. merckmillipore.com
4-chlorobenzoyl-CoA dehalogenasePseudomonas sp.Introduction of two Glu residuesGained crotonase activity. unm.edu

Gene Knockout and Knockdown Studies in Model Organisms and Cell Lines

To understand the physiological role of enzymes involved in this compound metabolism within a whole organism or cellular context, researchers utilize gene knockout and knockdown techniques. A gene knockout involves the complete inactivation or deletion of a specific gene in a model organism, such as a mouse. nih.gov In contrast, gene knockdown refers to the reduction of a gene's expression, often achieved using techniques like RNA interference (RNAi), employing small interfering RNAs (siRNAs). scbt.comscbt.com

These approaches have been critical in revealing the in vivo consequences of deficiencies in enzymes like enoyl-CoA hydratase, short chain 1 (ECHS1). ECHS1 is responsible for hydrating short-chain enoyl-CoAs, including the metabolic precursor to this compound. scbt.com Creating an ECHS1 'knockout' cell line using CRISPR/Cas9 gene editing has shown that loss of ECHS1 leads to defects in oxidative phosphorylation, particularly affecting the stability and function of complex I of the electron transport chain. nih.gov

Similarly, siRNA-mediated knockdown of ECHS1 in human cell lines has been used to investigate its role in various cellular processes. scbt.com For example, reducing ECHS1 expression has been shown to impact cell viability and sensitize cells to certain drugs. mybiosource.com In clear cell renal cell carcinoma, downregulation of ECHS1 was found to induce fatty acid synthesis and promote tumor growth, highlighting a link between fatty acid oxidation and cancer biology. nih.gov In the diatom Phaeodactylum tricornutum, knockdown of enoyl-CoA hydratase led to an increase in lipid content, suggesting a potential strategy for biofuel production. mdpi.com These studies demonstrate how manipulating gene expression in model systems provides crucial insights into the broader biological functions of enzymes that process this compound.

Recombinant Protein Expression, Purification, and Characterization

The detailed biochemical study of enzymes that act on this compound necessitates obtaining the protein in a pure form and in sufficient quantities. This is typically achieved through recombinant protein expression and purification. The gene encoding the enzyme of interest is cloned into an expression vector, which is then introduced into a host organism, commonly Escherichia coli. mybiosource.comnih.gov The host organism then produces large amounts of the desired protein.

Following expression, the recombinant protein is purified from the host cell lysate using a series of chromatography techniques. nih.govasm.org A common strategy involves affinity chromatography, where the recombinant protein is engineered to have a tag (e.g., a His-tag) that allows it to bind specifically to a column resin. mybiosource.com After washing away contaminating proteins, the pure recombinant protein is eluted from the column. Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve homogeneity. nih.govasm.org

Once purified, the recombinant enzyme can be thoroughly characterized. This includes determining its kinetic parameters (e.g., Kₘ and kₖₐₜ) with various substrates, including this compound, to assess its substrate specificity. asm.org For example, characterization of recombinant R-specific enoyl-CoA hydratases from Ralstonia eutropha showed that their catalytic efficiencies increased with substrate chain length from C4 to C8. asm.org Other characterization methods include determining the protein's oligomeric state, stability, and three-dimensional structure through techniques like X-ray crystallography. asm.org This approach has been essential for understanding the structure-function relationships of numerous enzymes in the crotonase superfamily. wisc.edu

Structural Biology Approaches

Advanced structural biology techniques are indispensable for elucidating the precise molecular interactions between this compound and the enzymes that catalyze its transformation. These methods provide high-resolution, three-dimensional views of enzyme active sites, revealing the catalytic mechanisms and the basis of substrate specificity.

X-ray Crystallography for Enzyme-Ligand Complex Determination

X-ray crystallography is a premier technique for determining the atomic-resolution structure of enzyme-ligand complexes. This method has been successfully employed to visualize enzymes of the fatty acid β-oxidation pathway bound to substrates or inhibitors, providing critical insights into their function. A notable example is the crystal structure of rat mitochondrial enoyl-CoA hydratase (ECH) in a complex with the inhibitor octanoyl-CoA, a close structural analog of this compound. rcsb.orgebi.ac.uk

The structure, resolved at 2.4 Å, revealed significant conformational changes required to accommodate the C8 acyl chain. rcsb.org Upon binding octanoyl-CoA, a flexible loop that is disordered in the unliganded enzyme becomes ordered, moving aside to open a tunnel that traverses the entire subunit. rcsb.org This tunnel accommodates the extended fatty acid tail of the ligand. rcsb.org The catalytic residues, Glu144 and Glu164, are positioned to interact with a water molecule in the unliganded active site, which is poised for addition to the double bond of an incoming enoyl-CoA substrate. rcsb.orgebi.ac.uk The structure of human short-chain enoyl-CoA hydratase (ECHS1) has also been solved in complex with octanoyl-CoA, further elucidating how substrate recognition varies with fatty acid chain length. nih.gov These crystallographic studies provide a static yet detailed snapshot of the enzyme-ligand interactions that are fundamental to catalysis. rcsb.orgnih.govberstructuralbioportal.org

Table 1: Crystallographic Data for Enoyl-CoA Hydratase with Octanoyl-CoA This table summarizes key findings from the crystallographic study of rat mitochondrial enoyl-CoA hydratase complexed with octanoyl-CoA.

ParameterDetailsReference
EnzymeRat Mitochondrial Enoyl-CoA Hydratase (Crotonase) rcsb.org
PDB ID2DUB rcsb.org
LigandOctanoyl-CoA (Inhibitor) rcsb.org
Resolution2.4 Å rcsb.org
Key Structural FindingBinding of the octanoyl-CoA ligand induces a conformational change, opening a tunnel for the fatty acid tail. rcsb.org
Catalytic ResiduesGlu144 and Glu164 are positioned for the hydration reaction. rcsb.orgebi.ac.uk

Homology Modeling and Computational Structure Prediction

When experimental structures are unavailable, homology modeling and other computational methods serve as powerful tools to predict the three-dimensional structure of enzymes. This approach relies on the known structure of a related, homologous protein (the "template") to build a model of the target protein's structure. This is particularly relevant for the large family of acyl-CoA dehydrogenases (ACADs), which exhibit broad substrate specificities. nih.govoup.com

For instance, a structural model of ACAD11, an enzyme with activity towards long-chain acyl-CoAs, was created using the known crystal structures of rat short-chain acyl-CoA dehydrogenase (SCAD) and human glutaryl-CoA dehydrogenase (GCD) as templates. nih.gov Such models are crucial for generating hypotheses about substrate binding and catalysis. By modeling the active site with a substrate like this compound, researchers can predict key amino acid residues involved in positioning the acyl chain and the flavin adenine dinucleotide (FAD) cofactor. nih.govd-nb.info These predictions can then guide site-directed mutagenesis experiments to validate the functional roles of specific residues. d-nb.info Homology modeling has also been applied to other enzymes in fatty acid metabolism, such as enoyl-CoA isomerases, providing insights into their structure-function relationships in the absence of direct crystallographic data. researchgate.netkopri.re.kr

Systems Biology and Omics-based Analyses

To understand the role of this compound in the broader context of cellular metabolism, systems biology approaches are essential. These methodologies, which include flux analysis, metabolomics, and proteomics, allow for a holistic view of metabolic pathways and their regulation.

Application of Flux Balance Analysis for Metabolic Engineering and Pathway Optimization

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions throughout a metabolic network at a steady state. nih.gov It is a valuable tool for metabolic engineering, where the goal is to optimize the production of a desired compound or enhance a specific metabolic capability. nih.gov In the context of pathways involving this compound, FBA has been applied to engineer microorganisms for the production of medium-chain fatty acids. nih.gov

By creating genome-scale metabolic models (GEMs) of organisms like Escherichia coli, researchers can simulate the effects of gene knockouts or overexpression on the flux through the β-oxidation pathway. nih.govwiley.com For example, FBA can be used to identify key enzymatic steps that limit the production of octanoic acid, the precursor to this compound in the β-oxidation cycle. frontiersin.org These analyses have guided the rational design of microbial strains with enhanced production of medium-chain fatty acids, which serve as precursors for biofuels and other valuable chemicals. nih.gov Similarly, FBA has been used to study and model fatty acid metabolism in other organisms, such as Streptomyces coelicolor, to understand and optimize the accumulation of triacylglycerols (TAGs). frontiersin.org

Table 2: Applications of Flux Balance Analysis in Fatty Acid Metabolism This table provides examples of how FBA is used to analyze and engineer metabolic pathways related to fatty acids.

OrganismMetabolic Engineering GoalKey FBA ApplicationReference
Escherichia coliProduction of medium-chain fatty acids for biofuelsIdentify gene knockout targets to redirect carbon flux towards fatty acid synthesis and away from degradation. nih.gov
Streptomyces coelicolorIncrease triacylglycerol (TAG) accumulationAnalyze the impact of deleting fadAB genes (encoding β-oxidation enzymes) to enhance TAG storage. frontiersin.org
Rat MitochondriaModel energy metabolismPredict flux distributions through glycolysis, TCA cycle, and fatty acid oxidation under different substrate conditions. ucsd.edu
SARS-CoV-2 Infected Lung CellsUnderstand metabolic deregulation in diseasePredict flux changes in fatty acid oxidation and biosynthesis pathways upon viral infection. plos.org

Metabolomics and Fluxomics for Comprehensive Pathway Interrogation

Metabolomics, the large-scale study of small molecules (metabolites), provides a direct snapshot of the physiological state of a cell. biotechnologia-journal.org When combined with the use of stable isotope tracers (e.g., ¹³C-labeled fatty acids), it becomes a powerful technique known as metabolic flux analysis or fluxomics. biotechnologia-journal.orgfrontiersin.org Fluxomics measures the rates (fluxes) of metabolic reactions within a pathway, offering a dynamic view of cellular metabolism. frontiersin.orgresearchgate.net

These techniques are used to trace the metabolic fate of octanoate (B1194180) as it is converted through the β-oxidation pathway. By supplying cells with ¹³C-labeled octanoate and using mass spectrometry to analyze the isotopic labeling patterns of downstream intermediates, researchers can quantify the flux through each step of the pathway, including the formation and consumption of this compound. frontiersin.org This approach has been used to investigate differences in the metabolism of various medium-chain fatty acids in astrocytes and to study the mechanisms of fatty acid toxicity in liver cells. nih.govfrontiersin.org Metabolomics studies have also been instrumental in identifying changes in fatty acid oxidation in various physiological and pathological conditions, such as the metabolic switch from fatty acid oxidation to glycolysis in failing hearts. wiley.comnih.gov

Proteomics for Enzyme Identification, Quantification, and Post-Translational Modification Analysis

Proteomics involves the large-scale analysis of proteins, including their identification, quantification, and post-translational modifications. nih.gov This methodology is critical for identifying the full complement of enzymes involved in metabolizing this compound and for understanding how their expression levels change in response to different stimuli or in disease states.

Using mass spectrometry-based proteomics, researchers have identified and quantified the enzymes of the β-oxidation pathway in various tissues and conditions. elifesciences.orgfrontiersin.org For example, proteomic analysis of heart mitochondria from rats with induced heart failure revealed a significant downregulation of proteins involved in fatty acid oxidation, including acyl-CoA dehydrogenases and enoyl-CoA hydratase. nih.gov Conversely, proteomics has shown that treatment with certain compounds can enhance the expression of β-oxidation enzymes. elifesciences.orgmdpi.com This approach not only confirms the presence of known enzymes but can also uncover novel proteins or isoforms involved in the pathway. nih.govfrontiersin.org Furthermore, proteomics can identify post-translational modifications on these enzymes, which may regulate their activity, stability, or localization, providing another layer of regulatory control over the flux of metabolites like this compound.

Table 3: Proteomic Identification of Key β-Oxidation Enzymes This table highlights studies where proteomics was used to identify and quantify enzymes involved in the β-oxidation of medium-chain fatty acids.

Enzyme FamilyStudy ContextObserved Proteomic ChangeReference
Acyl-CoA Dehydrogenases (ACADs)Failing rat heartDownregulation of fatty acid oxidation enzymes. nih.gov
Enoyl-CoA Hydratase (ECH)Failing rat heartDownregulation of fatty acid oxidation enzymes. nih.gov
CPT1a, CPT2, ACAA2Mouse liver cells treated with 4-octyl itaconateEnhanced expression of fatty acid β-oxidation enzymes. elifesciences.org
ACAT1, ACAA1Livers of mice on a high-fat diet with betaineUpregulated protein expression of key enzymes in β-oxidation. mdpi.com
Acyl-CoA Dehydrogenase, Enoyl-CoA HydrataseTransgenic mouse hearts with high carnosine levelsIncreased abundance of β-fatty acid oxidation enzymes. biorxiv.org

In Vitro and Ex Vivo Model Systems

Advanced in vitro and ex vivo models are indispensable for dissecting the complex biochemistry of this compound. These systems, ranging from cultured mammalian cells and genetically tractable yeast to purified enzyme systems, allow for controlled investigation into the metabolic functions and regulatory networks involving this key intermediate in fatty acid metabolism.

Utilization of Cell Culture Models (e.g., HeLa cells)

HeLa cells, a robust and widely used human cell line, have served as a valuable model system for investigating the roles of enzymes that metabolize trans-2-enoyl-CoA thioesters, particularly within the context of mitochondrial fatty acid synthesis (mtFAS).

Subcellular Localization and Function of trans-2-enoyl-CoA Reductase (MECR): Studies in HeLa cells have been instrumental in elucidating the subcellular localization and function of mitochondrial trans-2-enoyl-CoA reductase (MECR), the enzyme responsible for the final reductive step in the mtFAS pathway, which can act on substrates like trans-Oct-2-enoyl-ACP. Research has demonstrated that MECR is predominantly localized to the mitochondria. researchgate.nete-enm.orgsemanticscholar.org In one study, MECR tagged with enhanced green fluorescent protein (EGFP) was transiently transfected into HeLa cells. Subsequent staining with MitoTracker, a mitochondrion-specific dye, confirmed that the MECR-EGFP fusion protein co-localized with the mitochondria. researchgate.nete-enm.org

Interestingly, these studies also identified a novel, alternatively spliced cytosolic isoform of MECR, termed cMECR, which lacks the N-terminal mitochondrial targeting sequence. researchgate.nete-enm.orgsemanticscholar.org Unlike the full-length protein, cMECR was found to be distributed throughout the cytoplasm and nucleus of HeLa cells. researchgate.nete-enm.orgsemanticscholar.org This discovery was significant as it helped to resolve a paradox: MECR had been identified as a binding partner of the nuclear receptor peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. The distinct subcellular localizations of MECR (mitochondrial) and PPARα (nuclear) made a direct interaction unlikely. Using co-immunoprecipitation assays in HeLa cells, researchers showed that cMECR, but not the full-length mitochondrial MECR, directly interacts with PPARα. researchgate.nete-enm.orgsemanticscholar.org Furthermore, luciferase reporter assays in HeLa cells demonstrated that the expression of cMECR enhances PPARα's transcriptional activity. semanticscholar.orgkoreamed.org

Investigating Enzyme Function through Gene Knockdown: HeLa cells have also been employed in loss-of-function studies to probe the roles of specific enzymes. For instance, to confirm the identity of the enzyme responsible for the saturation of trans-2-hexadecenoyl-CoA to palmitoyl-CoA in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway, researchers utilized TER-knockdown HeLa cells. nih.gov The trans-2-enoyl-CoA reductase (TER), known for its role in very-long-chain fatty acid (VLCFA) elongation, was hypothesized to be the missing enzyme. By reducing its expression in HeLa cells, a decrease in the conversion of sphingosine and dihydrosphingosine into glycerophospholipids was observed, supporting the role of TER in this pathway. nih.gov

These studies highlight the utility of HeLa cells as a tractable human cell model for dissecting the subcellular roles, interactions, and functions of enzymes involved in the metabolism of trans-enoyl-CoA intermediates.

Application of Yeast Genetic Models

The yeast Saccharomyces cerevisiae has proven to be a powerful genetic model for understanding the fundamental roles of this compound and its associated enzymes, particularly within the mitochondria. The conservation of the mtFAS pathway between yeast and mammals makes it an excellent system for functional characterization.

Elucidating the Role of Ybr026p/Mrf1'p: A key enzyme in yeast mtFAS is the homolog of mammalian MECR, known as Ybr026p (also called Mrf1'p) or Etr1p in Candida tropicalis. nih.govgenome.jp This 2-enoyl thioester reductase is essential for mitochondrial function. Genetic manipulation of S. cerevisiae has been central to understanding its importance.

Gene Deletion Studies: Deletion of the YBR026c gene in S. cerevisiae results in a severe phenotype. The mutant yeast exhibits a lack of respiratory competence, meaning it cannot grow on non-fermentable carbon sources. nih.gov This is accompanied by a significant decrease in cytochrome content and the presence of rudimentary mitochondria, highlighting the critical role of this reductase activity in mitochondrial biogenesis and maintenance. nih.govjneurosci.org

Overexpression Studies: Conversely, overexpression of Ybr026p or its homolog Etr1p in S. cerevisiae leads to a distinct morphological change: the development of significantly enlarged mitochondria. nih.govscispace.com This finding further underscores the link between the activity of this enoyl reductase and mitochondrial structure.

Complementation Assays: The essentiality of the enzyme's function was confirmed through complementation experiments. The respiratory-deficient phenotype of the ybr026cΔ mutant could be rescued by reintroducing the YBR026p protein targeted to the mitochondria. nih.gov Notably, targeting the reductase to other cellular compartments failed to restore respiratory growth, proving that its function is specifically required within the mitochondrial matrix. nih.gov Interestingly, the phenotype could also be complemented by expressing a non-homologous bacterial 2-enoyl-acyl carrier protein reductase (FabI) from Escherichia coli, as long as it was targeted to the yeast mitochondria. nih.gov This demonstrates that it is the enzymatic activity—the reduction of a trans-2-enoyl thioester—that is crucial for mitochondrial function.

Yeast Model Genetic Modification Key Finding Reference(s)
Saccharomyces cerevisiaeDeletion of YBR026c (MECR homolog)Loss of respiratory competence, rudimentary mitochondria, decreased cytochromes. nih.govjneurosci.org
Saccharomyces cerevisiaeOverexpression of Ybr026p/Etr1pDevelopment of significantly enlarged mitochondria. nih.govscispace.com
Saccharomyces cerevisiaeComplementation with mitochondrial-targeted Ybr026p or bacterial FabIRestoration of respiratory growth in ybr026cΔ mutant. nih.gov

Reconstituted Enzyme Systems for Mechanistic Studies

To understand the precise biochemical mechanism, substrate specificity, and kinetics of enzymes that process this compound, researchers utilize reconstituted enzyme systems. These in vitro systems involve purifying the enzyme of interest and studying its activity in a controlled environment with defined substrates.

Characterization of trans-2-enoyl-CoA Reductases: The primary enzymes acting on trans-2-enoyl-CoA intermediates like this compound are trans-2-enoyl-CoA reductases. Reconstituted systems have been essential for their characterization.

Enzyme Purification and Activity Assays: The process typically involves overexpressing the gene encoding the enzyme (e.g., MECR or its homologs) in a host like E. coli, purifying the recombinant protein, and then performing activity assays. uniprot.org The activity is often measured spectrophotometrically by monitoring the oxidation of the NADPH cofactor. uniprot.org

Substrate Specificity: By providing various trans-2-enoyl-CoA thioesters of different chain lengths as potential substrates, the specificity of the enzyme can be determined. For example, the trans-2-enoyl-CoA reductase from the bacterium Euglena gracilis has been shown to act on crotonyl-CoA (C4), and more slowly on trans-hex-2-enoyl-CoA (C6) and this compound (C8). cathdb.info Other studies have noted that the best substrates for reduction by some enoyl reductases are those containing a 2,4-diene structure with a chain length of C8 or C10. cathdb.info

Pathway Reconstitution: In more complex setups, multiple enzymes of a pathway can be purified and combined to reconstitute a segment of metabolism in vitro. For instance, demonstrating the feasibility of a non-CO2 evolving metabolic pathway for chemical production involved combining purified enzymes, including a trans-2-enoyl-CoA reductase, to show the conversion of substrates to acetyl-phosphate. cathdb.info While not focused solely on this compound, these studies prove the principle of using reconstituted multi-enzyme systems to validate metabolic pathways and study their intermediates. cathdb.info

Studying Other Pathway Enzymes: Besides reductases, other enzymes of the β-oxidation and fatty acid synthesis pathways, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, are also studied in reconstituted systems. uni-muenchen.deu-tokyo.ac.jp For enoyl-CoA hydratase, providing this compound as a substrate allows for the measurement of its hydration to (S)-3-hydroxyoctanoyl-CoA. uni-muenchen.de These assays are fundamental for determining the kinetic parameters (e.g., Km, Vmax) of the enzyme for specific substrates, providing quantitative data on the efficiency of the reaction.

Enzyme Studied Methodology Typical Findings Reference(s)
trans-2-enoyl-CoA ReductasePurification of recombinant enzyme; Spectrophotometric assay monitoring NADPH oxidation.Determination of substrate specificity (e.g., activity with C4, C6, C8-CoA) and kinetic constants. uniprot.orgcathdb.info
Enoyl-CoA HydrataseIn vitro assay with purified enzyme and specific trans-enoyl-CoA substrate.Measurement of hydration reaction rate; Determination of kinetic parameters for substrates like this compound. uni-muenchen.deu-tokyo.ac.jp
Multi-enzyme pathwaysCombination of multiple purified enzymes from a metabolic pathway.Validation of pathway function and analysis of intermediate processing. cathdb.info

These reconstituted systems provide a reductionist approach that is essential for isolating the function of a single enzyme and understanding its intrinsic catalytic properties, which is often difficult to achieve in the complex environment of a living cell.

Q & A

Q. How is trans-Oct-2-enoyl-CoA synthesized in laboratory settings, and what critical steps ensure yield and purity?

Methodological Answer: The compound is synthesized via the mixed anhydride method. Key steps include:

  • Dissolving trans-2-octenoic acid in tetrahydrofuran (THF) with triethylamine under nitrogen to prevent oxidation.
  • Adding ethyl chloroformate to form the mixed anhydride, followed by centrifugation to remove salt crystals .
  • Reacting the anhydride with CoA in a Na₂CO₃ buffer (pH 8.0) and THF, followed by purification using a C18 column with ammonium acetate and acetonitrile gradients.
  • Characterization via electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • ESI-MS : Validates molecular weight and detects impurities (e.g., unreacted precursors or byproducts) .
  • Chromatography : Reverse-phase HPLC or CombiFlash systems with C18 columns separate the compound from contaminants. Elution profiles under gradient conditions (20 mM ammonium acetate to 100% acetonitrile) ensure reproducibility .
  • UV-Vis Spectroscopy : Quantifies CoA-specific absorbance at 260 nm, though this requires calibration against a standardized curve .

Advanced Research Questions

Q. How can researchers address challenges in achieving high purity during large-scale synthesis of this compound?

Methodological Answer:

  • Optimized Centrifugation : Remove precipitated salts after anhydride formation (5000 rpm, 15 minutes) to prevent carryover impurities .
  • Gradient Elution Refinement : Adjust acetonitrile gradients during column purification to improve resolution. For example, reducing the gradient slope by 5% increments enhances separation of structurally similar CoA derivatives .
  • Reproducibility Protocols : Document nitrogen environment conditions, solvent ratios (e.g., THF:buffer), and reaction times to minimize batch-to-batch variability .

Q. How should researchers design experiments to investigate this compound’s inhibitory effects on enoyl-ACP reductase?

Methodological Answer:

  • Enzyme Assays : Use [³²P]-NAD+-based methods to quantify inhibition kinetics. Include controls with trans-2-crotonyl-CoA (Cr-CoA) for comparative analysis .
  • Dose-Response Curves : Test inhibitor concentrations (0.1–100 µM) to calculate IC₅₀ values. Ensure triplicate measurements to account for instrumental variability .
  • Statistical Validation : Apply ANOVA to compare inhibition rates across replicates, ensuring the research question aligns with test assumptions (e.g., normality, homogeneity of variance) .

Q. What strategies resolve contradictions in kinetic data when studying this compound’s interaction with multifunctional enzymes?

Methodological Answer:

  • Data Triangulation : Combine enzyme activity assays, isothermal titration calorimetry (ITC), and molecular docking simulations to cross-validate binding affinities .
  • Error Source Analysis : Use regression models to identify outliers caused by substrate depletion or instrument drift. Replicate experiments under controlled conditions (e.g., fixed temperature/pH) .
  • Thematic Coding : Apply constant comparison techniques to categorize discrepancies (e.g., "pH-dependent activity shifts" or "cofactor interference") and refine hypotheses .

Methodological Reproducibility

Q. How can researchers ensure the reproducibility of this compound synthesis protocols across laboratories?

Methodological Answer:

  • Detailed Workflows : Publish step-by-step protocols, including centrifugation speeds, solvent ratios, and column equilibration volumes .
  • Open Data Practices : Share raw ESI-MS spectra, chromatograms, and purification logs via repositories to enable independent verification .
  • Software Transparency : Specify tools for data analysis (e.g., GraphPad for ANOVA) and provide version numbers to mitigate software-driven variability .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in metabolic studies?

Methodological Answer:

  • ANOVA with Post Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD for pairwise comparisons) .
  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using tools like Prism or R’s drc package .
  • Sensitivity Analysis : Evaluate the impact of outlier removal on IC₅₀ values to assess result robustness .

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